molecular formula C7H7Cl2NO3S B13925863 (4,6-Dichloropyridin-2-YL)methyl methanesulfonate

(4,6-Dichloropyridin-2-YL)methyl methanesulfonate

Cat. No.: B13925863
M. Wt: 256.11 g/mol
InChI Key: UXFSJWDUODOUIN-UHFFFAOYSA-N
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Description

2-Pyridinemethanol, 4,6-dichloro-, 2-methanesulfonate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms at the 4 and 6 positions, a hydroxymethyl group at the 2 position, and a methanesulfonate group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinemethanol, 4,6-dichloro-, 2-methanesulfonate typically involves the reaction of 2-pyridinemethanol with chlorinating agents to introduce the chlorine atoms at the 4 and 6 positions. The hydroxymethyl group at the 2 position is then reacted with methanesulfonyl chloride to form the methanesulfonate ester. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinemethanol, 4,6-dichloro-, 2-methanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-pyridinemethanol derivatives with amine groups at the 4 and 6 positions, while oxidation reactions can produce 2-pyridinecarboxylic acid derivatives .

Scientific Research Applications

2-Pyridinemethanol, 4,6-dichloro-, 2-methanesulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Pyridinemethanol, 4,6-dichloro-, 2-methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. It can also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact mechanism of action depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridinemethanol, 4,6-dichloro-, 2-methanesulfonate is unique due to the presence of both chlorine and methanesulfonate groups, which confer specific reactivity and properties. These functional groups make it a versatile compound for various chemical reactions and applications in scientific research .

Properties

Molecular Formula

C7H7Cl2NO3S

Molecular Weight

256.11 g/mol

IUPAC Name

(4,6-dichloropyridin-2-yl)methyl methanesulfonate

InChI

InChI=1S/C7H7Cl2NO3S/c1-14(11,12)13-4-6-2-5(8)3-7(9)10-6/h2-3H,4H2,1H3

InChI Key

UXFSJWDUODOUIN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1=NC(=CC(=C1)Cl)Cl

Origin of Product

United States

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